molecular formula C7H8O2 B1581324 4,5-Dimethyl-2-furaldehyde CAS No. 52480-43-0

4,5-Dimethyl-2-furaldehyde

Cat. No.: B1581324
CAS No.: 52480-43-0
M. Wt: 124.14 g/mol
InChI Key: JPTPEPVCVXGNJM-UHFFFAOYSA-N
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Description

4,5-Dimethyl-2-furaldehyde: is an organic compound with the molecular formula C7H8O2 . It is a derivative of furan, characterized by the presence of two methyl groups at the 4 and 5 positions and an aldehyde group at the 2 position. This compound is known for its clear colorless to yellowish liquid form and is sensitive to air and light .

Scientific Research Applications

4,5-Dimethyl-2-furaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic properties.

    Industry: It is used in the production of fragrances and flavoring agents

Safety and Hazards

4,5-Dimethyl-2-furaldehyde is classified as a combustible liquid (Category 4, H227) according to the 2012 OSHA Hazard Communication Standard . Safety measures include avoiding heat, sparks, open flames, and hot surfaces, and using personal protective equipment such as dust masks, eyeshields, and gloves .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4,5-Dimethyl-2-furaldehyde can be synthesized through the photochemical rearrangement of 2,6-dimethyl-4-pyrone. This process involves exposing 2,6-dimethyl-4-pyrone to light, which induces a rearrangement to form this compound .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the photochemical rearrangement method mentioned above can be scaled up for industrial purposes. The reaction conditions typically involve controlled light exposure and maintaining an inert atmosphere to prevent oxidation .

Chemical Reactions Analysis

Types of Reactions: 4,5-Dimethyl-2-furaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism by which 4,5-dimethyl-2-furaldehyde exerts its effects involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. The furan ring can participate in π-π interactions with aromatic residues in proteins, influencing their activity .

Comparison with Similar Compounds

Properties

IUPAC Name

4,5-dimethylfuran-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O2/c1-5-3-7(4-8)9-6(5)2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPTPEPVCVXGNJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC(=C1)C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70349175
Record name 4,5-dimethyl-2-furaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70349175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52480-43-0
Record name 4,5-dimethyl-2-furaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70349175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 52480-43-0
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Synthesis routes and methods

Procedure details

According to the procedure of S. F. Martin, et al. J. Org. Chem. 1984, 49, 2512-2516, phosphorus oxychloride (10.7 mL, 114.4 mmol) was added dropwise to a stirred, ambient temperature solution of 2,3-dimethylfuran (10 g, 104 mmol) in DMF (150 mL) under a dry nitrogen atmosphere over a period of 30 min. After 3 h., the reaction mixture was hydrolized with 2.5 N aq. sodium hydroxide and further diluted with water (50 mL). Aqueous mixture was extracted with dichloromethane (2×300 mL). The combined dichloromethane extracts were washed with water, dried with brine and purified by silica gel flash chromatography (eluent: ethyl acetate) to provide a yellow oil (9.8 g, 76%); MS (ESI): [M+H]+, 125.1.
Quantity
10.7 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Name
Yield
76%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,5-Dimethyl-2-furaldehyde
Reactant of Route 2
4,5-Dimethyl-2-furaldehyde
Reactant of Route 3
4,5-Dimethyl-2-furaldehyde
Reactant of Route 4
4,5-Dimethyl-2-furaldehyde
Reactant of Route 5
4,5-Dimethyl-2-furaldehyde
Reactant of Route 6
4,5-Dimethyl-2-furaldehyde
Customer
Q & A

Q1: What is the primary focus of the research paper concerning 4,5-dimethyl-2-furaldehyde?

A1: The research paper primarily focuses on elucidating the thermochemical properties of this compound []. This includes determining key thermodynamic parameters such as enthalpy of formation, combustion, and vaporization. Understanding these properties is crucial for various applications, including predicting reactivity, assessing its suitability as a fuel or chemical intermediate, and optimizing industrial processes.

Q2: How does this research contribute to our understanding of this compound?

A2: By providing precise thermochemical data, the research enables a deeper understanding of the stability and energy relationships of this compound []. This information is fundamental for:

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